Bienvenue dans la boutique en ligne BenchChem!

1,3-Dihydroxy-10H-acridin-9-one

Antipsoriatic drug discovery Keratinocyte hyperproliferation Acridone SAR

Ensure your acridone alkaloid research starts with the correct scaffold. Unlike inactive or irritating positional isomers, only the 1,3-dihydroxy substitution pattern of this compound delivers submicromolar antiproliferative potency against keratinocytes (IC50 ~0.7 µM) without radical-mediated membrane damage. As the obligate biosynthetic core for acridone alkaloid diversification and the sole competent precursor for pyranoacridone synthesis (e.g., acronycine), this N-unsubstituted parent provides two chemically differentiated phenolic handles for selective functionalization. Procure verified 1,3-dihydroxyacridone to eliminate regioisomer uncertainty and build robust SAR.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 20324-10-1
Cat. No. B3032500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroxy-10H-acridin-9-one
CAS20324-10-1
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O
InChIInChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17)
InChIKeyRWJOWUMRFOUHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxy-10H-acridin-9-one (CAS 20324-10-1): Core Scaffold Procurement Guide for Acridone-Based Research Programs


1,3-Dihydroxy-10H-acridin-9-one is an N-unsubstituted acridone alkaloid precursor bearing hydroxyl groups at the C-1 and C-3 positions of the tricyclic 10H-acridin-9-one scaffold. This specific 1,3-dihydroxy arrangement constitutes the core biosynthetic intermediate of the acridone alkaloid family, formed in plants via condensation of N-methylanthraniloyl-CoA with three malonyl-CoA units [1]. The compound serves as a versatile synthetic building block for constructing biologically active acridone natural products, including acronycine and noracronycine, as well as DNA-PK inhibitor candidates [2]. Unlike the 1,8-dihydroxy positional isomer—the direct aza-analogue of the clinical antipsoriatic agent anthralin—the 1,3-dihydroxy pattern confers submicromolar antiproliferative potency against human keratinocytes while eliminating radical-mediated skin irritation and membrane toxicity [3].

Why Hydroxyl-Position Isomers of Acridone Cannot Substitute for 1,3-Dihydroxy-10H-acridin-9-one in Research or Industrial Applications


The antiproliferative and antiviral properties of hydroxyacridones are exquisitely sensitive to the number and position of hydroxyl substituents on the acridone scaffold. A systematic structure-activity relationship study demonstrated that moving the hydroxyl groups from the 1,3- to the 1,8-positions—a seemingly minor regioisomeric change—results in a greater than 50-fold loss of keratinocyte growth inhibitory potency [1]. Furthermore, the 1,3-dihydroxy pattern is the obligate biosynthetic core recognized by plant prenyltransferase and cyclase enzymes for alkaloid diversification; no other hydroxylation pattern can serve as a competent substrate for these pathways [2]. Consequently, procurement of a generic 'hydroxyacridone' without verifying the 1,3-substitution pattern introduces uncontrolled variables that invalidate comparative biological and synthetic studies.

1,3-Dihydroxy-10H-acridin-9-one (CAS 20324-10-1): Quantitative Comparator Evidence for Differentiated Selection


1,3-Dihydroxy vs. 1,8-Dihydroxy Acridone: Hydroxylation Pattern Governs Antiproliferative Potency Against Human Keratinocytes

In a direct head-to-head comparison within a single comprehensive SAR study, 1,3-dihydroxy-10H-acridin-9-one (compound 5ee) was identified as the most potent N-unsubstituted acridone against HaCaT human keratinocyte growth, with an IC50 value comparable to that of the clinical antipsoriatic standard anthralin (IC50 ~0.7 μM). In striking contrast, the 1,8-dihydroxy positional isomer (compound 4), designed as a direct aza-analogue of anthralin, was only marginally active with an IC50 of 39.5 μM [1]. This represents an approximately 56-fold potency differential driven solely by the relocation of hydroxyl groups from positions 1 and 3 to positions 1 and 8 on the identical acridone core.

Antipsoriatic drug discovery Keratinocyte hyperproliferation Acridone SAR

Absence of Radical Generation and Membrane Toxicity Differentiates 1,3-Dihydroxyacridone from the Clinical Standard Anthralin

The same SAR study directly compared radical-generating properties of the entire N-unsubstituted hydroxyacridone series against anthralin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical interaction assay. Nearly all acridone derivatives, including the 1,3-dihydroxy-substituted 5ee, were devoid of radical-generating properties [1]. In parallel, membrane-damaging effects measured by lactate dehydrogenase (LDH) release into culture medium were absent for the acridone series but are well-documented for anthralin [1]. This dual safety advantage—elimination of both radical-mediated skin irritation and direct membrane cytotoxicity—is a direct consequence of replacing the anthralin anthrone C-10 methylene group with the acridone NH group.

Topical antipsoriatic safety DPPH radical scavenging LDH membrane damage assay

N-Methylation of 1,3-Dihydroxyacridone Preserves Submicromolar Potency: Evidence from the 10-Substituted Acridone Series

In a follow-up study evaluating 10-substituted hydroxyacridones, the N-methyl-1,3-dihydroxyacridone derivative (compound 8a) was identified as the most potent inhibitor of keratinocyte hyperproliferation across the entire 10-substituted series, with an IC50 of 0.6 μM [1]. This value is quantitatively equivalent to the potency of anthralin (IC50 0.7 μM) and consistent with the submicromolar activity of the N-unsubstituted parent 5ee. In contrast, alternative N-substituents (benzyl, larger alkyl groups) produced variable and generally lower potency, confirming that both the 1,3-dihydroxy pattern and the nature of the N-substituent critically determine activity.

N-substituted acridone SAR Keratinocyte growth inhibition Lead optimization

1,3-Dihydroxyacridone Scaffold Enables Divergent Antiviral vs. Antiproliferative Pharmacology Through Peripheral Substitution

The 1,3-dihydroxyacridone core supports functionally divergent pharmacological profiles depending on the position of additional substituents. 5-Chloro-1,3-dihydroxyacridone acts as a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication with a novel mechanism of action involving defective viral capsid assembly, without inhibiting DNA topoisomerase II [1][2]. In contrast, 7-chloro-1,3-dihydroxyacridone displays antiproliferative activity against KB carcinoma cells (IC50 35 μM) and Vero cells (IC50 40 μM) through reversible DNA topoisomerase II catalytic inhibition, with a multidrug-resistant KB sub-clone showing approximately 3-fold higher susceptibility [2][3]. The 5-methoxy-1,3-dihydroxyacridone analogue inhibits HSV-2 replication with a mean ED50 of 0.7 μM and a therapeutic index range of 25–60-fold [1]. This positional substitution-dependent functional divergence is a hallmark of the 1,3-dihydroxyacridone pharmacophore.

Anti-herpes drug discovery DNA topoisomerase II inhibition Acridone antiviral selectivity

1,3-Dihydroxyacridone as the Obligate Biosynthetic and Synthetic Gateway to Cytotoxic Acridone Alkaloids

1,3-Dihydroxyacridone is the universal biosynthetic precursor of all plant-derived acridone alkaloids and the required synthetic intermediate for constructing the pyranoacridone and furoacridone classes of cytotoxic natural products [1]. The phenylboronic acid-mediated cyclization of 1,3-dihydroxyacridone with 3-methylbut-2-enal enables a concise three-step synthesis of acronycine and noracronycine, alkaloids with established antitumor activity [2]. In the psorospermin and acronycine analogue series, condensation of 1,3-dihydroxyacridone with (E)-1,4-dibromo-2-methylbut-2-ene yields furoacridone cores that, after epoxidation, achieve cytotoxicity with IC50 values in the 10–100 nM range against L1210 murine leukemia and KB-3-1 human epidermoid carcinoma cells [3]. No alternative hydroxylation pattern on the acridone ring can enter this biosynthetic or synthetic pathway.

Acridone alkaloid total synthesis Acronycine Natural product building block

Optimal Research and Industrial Use Cases for 1,3-Dihydroxy-10H-acridin-9-one Based on Quantitative Differentiation Evidence


Antipsoriatic Lead Discovery: Replacing Anthralin with a Non-Radical Acridone Scaffold

The demonstration that 1,3-dihydroxy-10H-acridin-9-one matches anthralin's submicromolar potency against HaCaT keratinocyte hyperproliferation (IC50 ~0.7 μM) while completely eliminating DPPH radical generation and LDH-release membrane damage [1] positions this compound as the optimal starting scaffold for topical antipsoriatic drug discovery programs. Medicinal chemistry teams can use the N-unsubstituted parent as a baseline for systematic N-alkylation SAR, building on the established finding that N-methylation preserves submicromolar potency (IC50 0.6 μM) [2].

Antiviral Pharmacophore Development: Position-Selective Derivatization of the 1,3-Dihydroxyacridone Core

The functional divergence between 5-chloro-1,3-dihydroxyacridone (selective HSV-1 inhibitor, ~26-fold selectivity, capsid assembly target) and 7-chloro-1,3-dihydroxyacridone (topoisomerase II-mediated antiproliferative, KB IC50 35 μM) [1][2] demonstrates that the 1,3-dihydroxyacridone core can be steered toward orthogonal pharmacological outcomes by peripheral halogenation position. Virology groups developing non-nucleoside HSV inhibitors should procure the parent 1,3-dihydroxyacridone for systematic 5-, 6-, 7-, and 8-position SAR exploration.

Total Synthesis of Acridone Alkaloids: Gateway to Acronycine and Noracronycine

1,3-Dihydroxyacridone is the required condensation partner for constructing the pyrano[2,3-c]acridine ring system of acronycine and its demethylated congener noracronycine. The phenylboronic acid-mediated cyclization with 3-methylbut-2-enal proceeds exclusively from the 1,3-dihydroxy pattern [1][2]; no alternative hydroxylation regioisomer can access this chemotype. Synthetic chemistry groups pursuing concise total synthesis routes to cytotoxic acridone alkaloids must use 1,3-dihydroxyacridone as the sole competent precursor.

DNA-PK Inhibitor Development: Triflate-Based Diversification from the 1,3-Dihydroxy Handle

The 1,3-dihydroxy substitution pattern provides two chemically differentiated phenolic handles for selective functionalization. The patent literature documents conversion of 1,3-dihydroxy-10H-acridin-9-one to its mono-triflate ester, enabling Pd-catalyzed substitution with morpholine followed by N-benzylation to yield DNA-PK inhibitor candidates [1]. The 1,3-arrangement permits regioselective mono-activation that would not be feasible with 1,8- or other hydroxylation patterns, making this compound a preferred building block for kinase inhibitor medicinal chemistry.

Quote Request

Request a Quote for 1,3-Dihydroxy-10H-acridin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.